molecular formula C8H7N3O2 B1266430 6-aminoquinoxaline-2,3(1H,4H)-dione CAS No. 6973-93-9

6-aminoquinoxaline-2,3(1H,4H)-dione

Cat. No.: B1266430
CAS No.: 6973-93-9
M. Wt: 177.16 g/mol
InChI Key: DNCKPMPEGDANJK-UHFFFAOYSA-N
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Description

6-aminoquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative known for its diverse applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with diethyl oxalate, followed by subsequent amination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

6-aminoquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield different aminoquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under conditions that favor nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

6-aminoquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-aminoquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: Lacks the amino group at the 6-position, which can affect its reactivity and biological activity.

    6-chloroquinoxaline-2,3(1H,4H)-dione:

    6-methylquinoxaline-2,3(1H,4H)-dione: The presence of a methyl group at the 6-position can influence its pharmacokinetic properties.

Uniqueness

6-aminoquinoxaline-2,3(1H,4H)-dione is unique due to the presence of the amino group at the 6-position, which enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its versatility in scientific research and industrial applications.

Properties

IUPAC Name

6-amino-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCKPMPEGDANJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90220033
Record name Quinoxaline-6-amine, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-93-9
Record name 6-Aminoquinoxaline-2,3(1H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6973-93-9
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Record name Quinoxaline-6-amine, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90220033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Quinoxalinedione, 6-amino-1,4-dihydro-
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Record name 6-AMINOQUINOXALINE-2,3(1H,4H)-DIONE
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